3-(4-ethoxyphenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused bicyclic core structure with sulfur and nitrogen heteroatoms. The molecule features a 4-ethoxyphenyl substituent at position 3 and a 3-fluorobenzylthio group at position 5 (Fig. 1). These substituents confer distinct electronic and steric properties, influencing its solubility, bioavailability, and biological interactions. The synthesis of such derivatives typically involves cyclization of thiazole precursors under basic or acidic conditions, as reported for analogous thiazolo[4,5-d]pyrimidinones .
Properties
Molecular Formula |
C20H16FN3O2S3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16FN3O2S3/c1-2-26-15-8-6-14(7-9-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-4-3-5-13(21)10-12/h3-10H,2,11H2,1H3,(H,22,23,25) |
InChI Key |
LCTFZFKHNDHTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thioamide and a halogenated pyrimidine derivative can form the thiazolopyrimidine core.
Substitution Reactions: The introduction of the ethoxyphenyl and fluorobenzylthio groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thioxo group, potentially converting it to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to 3-(4-ethoxyphenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one exhibit significant biological activities. These include:
-
Antimicrobial Activity :
- Similar thiazolo-pyrimidine derivatives have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- The compound's thioether functional group may enhance its interaction with bacterial cell walls.
-
Anti-inflammatory Properties :
- Compounds in this class have shown potential in reducing inflammation, which is crucial for treating various chronic diseases.
- Anticancer Potential :
Case Studies and Research Findings
Several studies have investigated the biological activities and synthesis of similar compounds:
- Anticancer Activity Evaluation :
-
Molecular Docking Studies :
- In silico studies have been conducted to predict the binding affinities of these compounds to specific biological targets. These studies provide insights into their mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Key Observations:
Ethoxy groups are less lipophilic than halogenated substituents (e.g., 4-chlorophenyl in ), which may influence tissue penetration.
Thio-Linked Groups at Position 5 :
- The 3-fluorobenzylthio moiety introduces moderate electronegativity and steric bulk, contrasting with the ketone-containing thioethers in (e.g., 2-oxo-2-(p-tolyl)ethylthio). Fluorine’s inductive effects may enhance binding to hydrophobic enzyme pockets.
- Bulky substituents like 4'-bromobenzoylmethylthio in compound 3k demonstrate superior antimicrobial activity but may reduce oral bioavailability due to high molecular weight.
Functional Comparison with Heterocyclic Analogues
Thieno[2,3-d]pyrimidinones
Compounds like 6-isopropyl-5-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one (5a) replace the thiazole ring with a thiophene moiety. Thieno derivatives generally exhibit higher metabolic stability due to reduced oxidative susceptibility but may have weaker hydrogen-bonding capacity compared to thiazolo systems.
Imidazo[1,2-a]pyrimidines
However, their synthetic complexity limits scalability compared to thiazolo[4,5-d]pyrimidinones.
Research Findings and Implications
- Antimicrobial Activity : The target compound’s 3-fluorobenzylthio group may offer a balance between antimicrobial potency and pharmacokinetics compared to brominated analogues like 3k . Further studies are needed to validate this hypothesis.
- Synthetic Accessibility: The compound’s synthesis aligns with established protocols for thiazolo[4,5-d]pyrimidinones , but the introduction of fluorinated groups requires specialized reagents (e.g., 3-fluorobenzyl chloride).
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates a thiazolo-pyrimidine framework, characterized by a thioether functional group and a thioxo moiety. This unique combination of substituents may confer various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.41 g/mol. The presence of the 4-ethoxyphenyl and 3-fluorobenzyl groups enhances its chemical diversity, potentially influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.41 g/mol |
| Structure Type | Thiazolo-pyrimidine |
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines, similar to the compound , exhibit notable antimicrobial effects against various bacterial strains. For instance, compounds within this class have shown effectiveness against Staphylococcus aureus and Escherichia coli . The specific biological activity of This compound remains to be fully elucidated but is expected to align with these observed activities.
Anticancer Properties
Fluorinated compounds in similar classes have demonstrated antiproliferative activity against cancer cells. For example, fluorinated benzothiazoles have shown significant effects on cell growth inhibition without a biphasic dose-response relationship . This suggests that the fluorinated substituent in our compound might enhance its anticancer potential.
Anti-inflammatory Effects
Thiazolo-pyrimidine derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Given the structural similarities with known anti-inflammatory agents, it is plausible that This compound could exhibit similar effects.
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways or cellular signaling processes. Molecular docking studies could elucidate binding affinities and selectivity for specific biological targets .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on thiazolo-pyrimidine derivatives highlighted their effectiveness against clinical strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antimicrobial potential.
- Anticancer Activity : Investigations into related fluorinated compounds revealed mechanisms involving metabolic activation and subsequent DNA adduct formation, leading to cell death in sensitive cancer cell lines .
- Inflammatory Response Modulation : Research has indicated that compounds with similar structures can significantly reduce inflammatory markers in vitro and in vivo models.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this thiazolo[4,5-d]pyrimidinone derivative?
The synthesis typically involves multi-step protocols, starting with the formation of the thiazolo[4,5-d]pyrimidinone core via cyclization of precursors such as thiourea derivatives or thiol-containing intermediates. Key steps include:
- Thiol-alkylation : Introducing the 3-fluorobenzylthio group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Ring closure : Cyclization using catalysts like acetic anhydride or sulfur sources to form the fused thiazole-pyrimidine system .
- Optimization : Solvent choice (e.g., ethanol or DMF) and temperature control (reflux conditions) to minimize by-products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity, particularly for the 4-ethoxyphenyl and 3-fluorobenzylthio groups .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of thioxo (C=S) and carbonyl (C=O) stretches in the 1600–1700 cm⁻¹ range .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme inhibition : Kinase or protease assays due to the thiazolo[4,5-d]pyrimidinone scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the 3-fluorobenzylthio group with other electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess potency shifts .
- Core modifications : Compare thiazolo[4,5-d]pyrimidinone with thieno[3,2-d]pyrimidinone analogs to evaluate ring size and heteroatom effects .
- Pharmacokinetic profiling : LogP measurements and metabolic stability assays in liver microsomes to refine lipophilicity and bioavailability .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate) to rule out experimental variability .
- Target specificity profiling : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm on-target effects in cellular models .
- Computational docking : Molecular dynamics simulations to predict binding modes and explain discrepancies (e.g., differential activity in bacterial vs. mammalian systems) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use software like AutoDock Vina to map interactions with target enzymes (e.g., EGFR or COX-2) and identify steric/electronic clashes .
- QSAR models : Train algorithms on bioactivity datasets to predict the impact of substituents on potency and selectivity .
- ADMET prediction : Tools like SwissADME to optimize solubility and reduce hepatotoxicity risks early in design .
Q. What experimental controls are essential when analyzing this compound’s mechanism of action?
- Negative controls : Include inactive analogs (e.g., des-thio or ethoxy-free derivatives) to confirm specificity .
- Enzyme kinetics : Measure Km and Vmax shifts in the presence of the compound to distinguish competitive vs. allosteric inhibition .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects beyond primary targets .
Data Interpretation and Methodological Challenges
Q. How should researchers address low yields during the final cyclization step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility .
- Microwave-assisted synthesis : Apply controlled microwave heating (100–120°C) to reduce reaction time and improve efficiency .
Q. What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
